(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate
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Overview
Description
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C21H15F2N3O3 and its molecular weight is 395.366. The purity is usually 95%.
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Scientific Research Applications
1. Radiotracer Development for Alzheimer's Disease Imaging
A study by Gao, Wang, and Zheng (2018) discusses the synthesis of carbon-11-labeled CK1 inhibitors, potentially useful as PET radiotracers for imaging Alzheimer's disease. This includes the synthesis of related compounds from 5-amino-2,2-difluoro-1,3-benzodioxole and 3-substituted benzoic acids (Gao, Wang, & Zheng, 2018).
2. Coordination Polymers for Structural and Property Studies
He et al. (2020) explored the syntheses, structures, and properties of coordination polymers based on deprotonated benzene derivatives and bis(imidazole) ligands. These compounds have applications in understanding luminescent and magnetic properties (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
3. Bioavailability in Soil Studies
Research by Inoue et al. (2009) investigated the bioavailability of various herbicides, including isoxaflutole, in different soil types. This research is critical for understanding environmental dynamics of agricultural chemicals (Inoue, Oliveira, Constantin, Alonso, & Tormena, 2009).
4. Potential Organic Non-Linear Optical Materials
A study by Manikandan, Perumal, and Jayamoorthy (2019) focused on synthesizing and characterizing benzimidazole derivatives for use in non-linear optical (NLO) devices. This research is significant in developing new materials for technological applications (Manikandan, Perumal, & Jayamoorthy, 2019).
5. Development of Herbicides with Low Toxicity
A study by Hwang et al. (2005) describes the synthesis of a difluorobenzyl isoxazoline derivative with herbicidal activity, demonstrating good selectivity for rice and potent activity against annual weeds. This research contributes to the development of environmentally friendly agricultural chemicals (Hwang, Kim, Jeon, Hong, Song, & Cho, 2005).
Mechanism of Action
Target of Action
The compound contains an isoxazole ring and an imidazole ring. Compounds containing these moieties are known to exhibit various biological activities and can interact with multiple targets. For instance, isoxazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities . Similarly, imidazole derivatives have shown a wide range of biological activities, including antiviral and antibacterial effects .
Mode of Action
The mode of action of this compound would depend on its specific targets. Generally, compounds with isoxazole and imidazole rings can bind to their targets with high affinity, leading to modulation of the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the broad range of activities associated with isoxazole and imidazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Given the potential activities associated with isoxazole and imidazole derivatives, the effects could range from modulation of inflammatory responses to inhibition of viral replication .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be enhanced in an inert atmosphere and under freezing conditions .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3/c22-16-5-6-18(19(23)9-16)20-10-17(25-29-20)12-28-21(27)15-3-1-14(2-4-15)11-26-8-7-24-13-26/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJJLFMCYYHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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